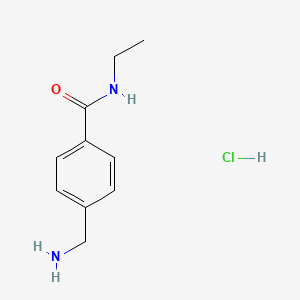

4-(aminomethyl)-N-ethylbenzamide hydrochloride

Description

4-(Aminomethyl)-N-ethylbenzamide hydrochloride is a benzamide derivative featuring an aminomethyl group (-CH₂NH₂) at the para position of the benzene ring and an ethyl substituent on the amide nitrogen. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical and biochemical applications. Benzamide derivatives are widely studied for their roles as enzyme inhibitors, antimicrobial agents, and prodrugs due to their structural versatility and ability to engage in hydrogen bonding .

For instance, structurally similar compounds have demonstrated inhibitory activity against kallikrein-related peptidase 6 (KLK6), a target in neurodegenerative and oncological research . The aminomethyl group facilitates interactions with biological targets, while the ethyl substituent may influence lipophilicity and metabolic stability.

Properties

IUPAC Name |

4-(aminomethyl)-N-ethylbenzamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.ClH/c1-2-12-10(13)9-5-3-8(7-11)4-6-9;/h3-6H,2,7,11H2,1H3,(H,12,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOPNPRCACHRDJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC=C(C=C1)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)-N-ethylbenzamide hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 4-(aminomethyl)benzoic acid.

Hydrochloride Formation: The resulting amide is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials and reagents are used.

Optimization: Reaction conditions such as temperature, pressure, and solvent are optimized for maximum yield and purity.

Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-(aminomethyl)-N-ethylbenzamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form primary amines.

Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of primary amines.

Substitution: Formation of halogenated or nitrated benzamide derivatives.

Scientific Research Applications

4-(aminomethyl)-N-ethylbenzamide hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the synthesis of fluorescent-labeled compounds for biochemical studies.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-N-ethylbenzamide hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Aminomethyl-Benzamide Core

All compounds share the 4-(aminomethyl)benzamide backbone, enabling hydrogen bonding and electrostatic interactions. The hydrochloride salt improves solubility, critical for in vitro assays and formulation .

Substituent Effects

- N-Ethyl vs. N-Alkyl/Aryl Groups: The ethyl group in the target compound balances lipophilicity and steric effects, whereas bulkier substituents (e.g., butan-2-yl in ) may reduce metabolic clearance.

- Benzoyl Modifications :

Hydroxy, bromo, and methyl groups on the benzoyl ring () enhance interactions with enzymes like KLK4. For example, the bromo substituent in compound 35 may improve halogen bonding with hydrophobic enzyme pockets.

Physicochemical Properties

- Melting Points : Higher melting points (e.g., 309°C for compound 34) correlate with crystalline stability imparted by hydroxy and methyl groups. The target compound’s melting point is unreported but likely influenced by its ethyl group.

- Solubility : Hydrochloride salts generally exhibit improved aqueous solubility compared to free bases, critical for drug delivery .

Biological Activity

4-(Aminomethyl)-N-ethylbenzamide hydrochloride is a compound that has garnered attention for its diverse biological activities, particularly in the fields of virology and antimicrobial research. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activity

This compound is noted for its potential as an antiviral agent, particularly against filoviruses such as Ebola and Marburg viruses. Its structural analogs have been synthesized and evaluated for their inhibitory effects on viral entry, demonstrating significant potency.

Key Biological Activities

- Antiviral Activity : The compound has shown effectiveness in inhibiting the entry of Ebola and Marburg viruses in vitro, with effective concentrations (EC50) below 10 µM, indicating strong antiviral properties .

- Antimicrobial Properties : Similar compounds have demonstrated broad-spectrum antimicrobial activity, particularly against Gram-negative bacteria. The compound's mechanism may involve interactions with bacterial biomolecules .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Viral Entry : The compound acts by blocking the entry of viruses into host cells. This was validated through studies showing that specific structural modifications enhance its potency against viral infections .

- Interaction with Biomolecules : The compound interacts with various biomolecules, including proteins and nucleic acids, which may disrupt vital cellular processes in pathogens .

- Enzyme Inhibition : Similar benzamide derivatives have been reported to inhibit key enzymes involved in microbial metabolism, contributing to their antimicrobial effects .

Structure-Activity Relationship (SAR)

The effectiveness of this compound is influenced by its structural characteristics. Modifications to the benzamide structure can enhance its biological activity:

- Substituent Variations : Altering substituents on the benzene ring or amine group can significantly affect potency and selectivity against specific pathogens .

- Conformational Constraints : Introducing conformational constraints has been shown to improve metabolic stability and efficacy against viral targets .

Study 1: Antiviral Efficacy

A study focusing on a series of 4-(aminomethyl)benzamide derivatives evaluated their efficacy against Ebola virus. Compounds were tested in Vero cells, revealing that certain derivatives exhibited high inhibitory activity with EC50 values under 10 µM. These findings suggest a promising avenue for developing antiviral therapies targeting filoviruses .

Study 2: Antimicrobial Activity

Research on related thiadiazole derivatives indicated significant antimicrobial activity against various bacterial strains. The mechanism involved the inhibition of urease enzymes critical for bacterial survival, showcasing the potential of these compounds in treating infections caused by resistant strains .

Data Summary Table

| Activity Type | Target Pathogen | EC50 (µM) | Mechanism |

|---|---|---|---|

| Antiviral | Ebola Virus | <10 | Inhibition of viral entry |

| Antiviral | Marburg Virus | <10 | Inhibition of viral entry |

| Antimicrobial | Gram-negative Bacteria | Varies | Enzyme inhibition (e.g., urease) |

Q & A

Basic Research Questions

Synthesis Methodology Q: What are the standard synthetic routes for 4-(aminomethyl)-N-ethylbenzamide hydrochloride, and what critical reaction parameters must be controlled? A: The synthesis typically involves multi-step reactions starting from aromatic precursors. Key steps include:

- Aminomethylation : Introducing the aminomethyl group via reductive amination or nucleophilic substitution, requiring catalysts like palladium or copper salts to enhance efficiency .

- Benzamide Formation : Coupling the aminomethyl intermediate with ethylamine derivatives under anhydrous conditions, often using solvents such as dimethylformamide (DMF) or dichloromethane (DCM) to stabilize intermediates .

- Salt Formation : Hydrochloride salt preparation via HCl gas or aqueous HCl titration, ensuring stoichiometric control to avoid impurities .

Critical parameters include temperature (0–60°C), pH control during salt formation, and purification via recrystallization .

Structural Characterization Q: Which spectroscopic techniques are essential for confirming the structure of this compound? A:

- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., ethylamide protons at δ 1.1–1.3 ppm, aromatic protons at δ 7.2–7.8 ppm) and carbon backbone integrity .

- IR Spectroscopy : Confirmamide C=O stretch (~1650 cm⁻¹) and NH₂/NH₃⁺ vibrations (~3300 cm⁻¹) .

- HPLC : Assess purity (>98%) using reverse-phase columns (C18) with UV detection at λmax ≈ 255 nm .

Solubility and Stability Q: How does the hydrochloride salt form influence solubility, and what storage conditions are recommended? A: The hydrochloride salt enhances aqueous solubility via ionic interactions, making it suitable for in vitro assays. Optimal solubility is achieved in polar solvents (e.g., water, methanol). Storage at -20°C in airtight containers prevents hygroscopic degradation and ensures stability ≥5 years .

Advanced Research Questions

Reaction Optimization Q: How can researchers mitigate side reactions during benzamide coupling to improve yield? A: Strategies include:

- Catalyst Screening : Test Pd/C or CuI for selective amide bond formation, minimizing byproducts like ester hydrolysis derivatives .

- Solvent Optimization : Use DMF for high dielectric stabilization or switch to THF for moisture-sensitive steps .

- In Situ Monitoring : Employ TLC or inline IR to track reaction progress and terminate at ~90% conversion to avoid over-reaction .

Data Contradictions Q: How should researchers resolve discrepancies in reported melting points or spectral data? A: Cross-validate using:

- Multi-Technique Analysis : Combine DSC (melting point) with XRD (crystalline structure) to confirm phase purity .

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian software) to identify anomalies .

- Batch Reproducibility : Replicate synthesis under controlled conditions to isolate protocol-dependent variability .

Biological Activity Profiling Q: What methodologies are effective for evaluating this compound’s enzyme inhibition potential? A:

- Kinetic Assays : Use fluorescence-based substrates (e.g., Trypanosoma brucei protease assays) to measure IC₅₀ values .

- Docking Studies : Perform molecular docking (AutoDock Vina) to predict binding affinities to target enzymes, guided by structural analogs .

- Selectivity Screening : Test against off-target receptors (e.g., GPCR panels) to assess specificity .

Computational Design Q: How can quantum mechanical calculations aid in predicting reactivity or optimizing synthesis? A:

- Reaction Pathway Modeling : Use DFT (B3LYP/6-31G*) to simulate transition states and identify low-energy pathways for key steps like amide coupling .

- Solvent Effect Simulations : COSMO-RS models predict solvent interactions to optimize reaction media .

- Property Prediction : Estimate pKa, logP, and solubility via software like MarvinSketch or ACD/Labs to guide salt form selection .

Methodological Tables

Table 1: Key Reaction Conditions for Synthesis Optimization

| Parameter | Optimal Range | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Temperature | 25–40°C | Higher temps risk decomposition | |

| Catalyst (Pd/C) | 5 mol% | >90% conversion in 6 hrs | |

| Solvent (DMF) | Anhydrous | Minimizes hydrolysis |

Table 2: Spectral Peaks for Structural Confirmation

| Technique | Key Peaks | Functional Group | Reference |

|---|---|---|---|

| ¹H NMR (DMSO-d6) | δ 1.1 (t, 3H, CH₂CH₃) | Ethylamide moiety | |

| IR (KBr) | 1650 cm⁻¹ (C=O stretch) | Amide carbonyl | |

| HPLC (C18) | Retention time: 8.2 min (λ=255 nm) | Purity >98% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.